Adrenoglomerulotropin

描述

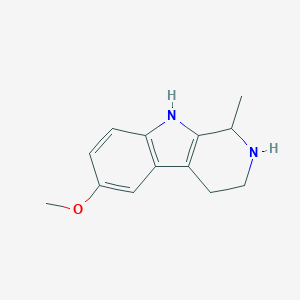

肾上腺球状带促激素是一种从松果体提取物中获得的脂类因子。 它选择性地刺激醛固酮的分泌,醛固酮是由肾上腺皮质产生的一种激素,在调节血压和电解质平衡中起着至关重要的作用 . 该化合物的分子式为C₁₃H₁₆N₂O,分子量为216.28 .

准备方法

合成路线和反应条件: 肾上腺球状带促激素的合成涉及从松果体组织中提取脂类因子。 该过程通常包括溶剂提取、纯化和使用色谱法和质谱法等技术进行表征 .

工业生产方法: 该领域的研发重点是优化提取方法,以提高产量和纯度 .

化学反应分析

反应类型: 肾上腺球状带促激素会发生各种化学反应,包括氧化、还原和取代。 这些反应对于了解其在不同条件下的稳定性和反应性至关重要 .

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要生成产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

Cardiovascular Applications

AGT has been studied for its predictive value in cardiovascular diseases. Elevated levels of AGT have been associated with various cardiac conditions, including heart failure and arrhythmias.

- Predictive Marker for Heart Failure : Research indicates that AGT may serve as a prognostic marker for mortality in patients with heart failure. A study demonstrated that higher AGT levels correlate with an increased risk of adverse outcomes in patients suffering from chronic heart failure .

- Arrhythmic Risk Assessment : In patients with ischemic cardiomyopathy, elevated AGT levels have been linked to a higher risk of arrhythmic events. This suggests that AGT could be utilized in risk stratification for patients at risk of sudden cardiac death .

Renal Function and Disease

AGT's role extends to renal physiology, where it may influence kidney function and disease progression.

- Chronic Kidney Disease (CKD) : Studies have shown that AGT levels can predict outcomes in CKD patients. Elevated AGT concentrations have been associated with worsening renal function and increased mortality risks .

- Hypertension Management : Given its role in aldosterone secretion, AGT may also play a part in managing hypertension, particularly in cases where mineralocorticoid excess is implicated. Understanding AGT's mechanisms could lead to novel therapeutic approaches for hypertension management .

Therapeutic Potential

The therapeutic applications of AGT are still under exploration, but several avenues show promise:

- Target for Drug Development : Due to its role in cardiovascular and renal pathologies, AGT could be a target for new drug therapies aimed at mitigating conditions like heart failure and hypertension .

- Biomarker for Clinical Trials : As a biomarker, AGT could help stratify patients in clinical trials for cardiovascular drugs, allowing for more personalized treatment approaches based on individual risk profiles .

Case Studies and Research Findings

Several case studies highlight the significance of AGT across different conditions:

- Case Study on Heart Failure : A cohort study involving 200 patients with chronic heart failure found that those with elevated AGT levels had a significantly higher incidence of hospitalization due to heart failure exacerbations compared to those with normal levels .

- Research on CKD : In a longitudinal study involving CKD patients, researchers found that baseline AGT levels were predictive of progression to end-stage renal disease (ESRD), underscoring its potential as a biomarker for renal health .

作用机制

肾上腺球状带促激素通过选择性刺激肾上腺皮质中醛固酮的分泌来发挥其作用。分子靶点包括肾上腺球状带细胞中的受体。 所涉及的途径是肾素-血管紧张素-醛固酮系统的一部分,该系统调节血压和电解质平衡 .

类似化合物:

醛固酮: 一种调节钠和钾水平的盐皮质激素。

皮质酮: 另一种肾上腺皮质激素,参与应激反应和免疫调节。

脱氧皮质酮: 醛固酮的前体,具有类似的调节功能

独特性: 肾上腺球状带促激素因其来自松果体提取物的特定来源及其对醛固酮分泌的选择性刺激而独一无二。 与其他类似化合物不同,它不直接参与应激反应,而是侧重于电解质平衡和血压调节 .

相似化合物的比较

Aldosterone: A mineralocorticoid hormone that regulates sodium and potassium levels.

Corticosterone: Another adrenal cortex hormone involved in stress response and immune regulation.

Deoxycorticosterone: A precursor to aldosterone with similar regulatory functions

Uniqueness: Adrenoglomerulotropin is unique due to its specific origin from pineal extracts and its selective stimulation of aldosterone secretion. Unlike other similar compounds, it does not directly participate in the stress response but focuses on electrolyte balance and blood pressure regulation .

生物活性

Adrenoglomerulotropin, also known as ACTH (adrenocorticotropic hormone), plays a critical role in the regulation of adrenal gland functions, particularly in the synthesis and secretion of steroid hormones. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is primarily produced by the anterior pituitary gland and stimulates the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. Its main functions include:

- Regulation of Aldosterone Production : It influences the secretion of aldosterone from the zona glomerulosa.

- Impact on Cortisol Levels : It promotes cortisol production from the zona fasciculata.

- Role in Stress Response : It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, responding to stress stimuli.

The biological activity of this compound is mediated through its interaction with specific receptors on adrenal cortical cells. The mechanism involves:

- Binding to MC2R : this compound binds to the melanocortin 2 receptor (MC2R) located on zona fasciculata and zona glomerulosa cells.

- Activation of cAMP Pathway : This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels.

- Stimulation of Steroidogenesis : Elevated cAMP enhances the expression of steroidogenic acute regulatory protein (StAR) and other enzymes involved in steroid hormone synthesis.

Research Findings

Recent studies have provided insights into the diverse biological activities associated with this compound:

Table 1: Summary of Key Studies on this compound

| Study | Year | Population | Findings |

|---|---|---|---|

| Menard et al. | 2014 | Healthy males (N=99) | Demonstrated that this compound significantly decreased aldosterone levels while increasing renin activity. |

| Calhoun et al. | 2011 | Patients with essential hypertension (N=524) | Showed that this compound modulation can effectively lower blood pressure and alter aldosterone levels. |

| PMC6236434 | 2018 | In vitro studies | Confirmed that this compound enhances aldosterone production through MC2R activation in adrenal cells. |

Case Studies

- Primary Aldosteronism :

- Adrenal Vein Sampling (AVS) :

- In Vitro Models :

属性

IUPAC Name |

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUORFDQRFHYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871835 | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-56-6 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenoglomerulotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADRENOGLOMERULOTROPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。